

# Basic Identification and Physicochemical Properties

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**Compound Focus: BIX 02565**

Cat. No.: S521511

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The table below summarizes the core identifying information and key physical characteristics of **BIX 02565**:

Property	Description
<b>Chemical Name</b>	(5R)-N-[1-[3-(Dimethylamino)propyl]-1H-benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole-8-carboxamide [1] [2]
<b>CAS Number</b>	1311367-27-7 [1] [3] [4]
<b>Molecular Formula</b>	C <sub>26</sub> H <sub>30</sub> N <sub>6</sub> O <sub>2</sub> [1] [3] [4]
<b>Molecular Weight</b>	458.56 g/mol [1] [3] [5]
<b>Appearance</b>	White to light yellow solid powder [1] [3] [4]
<b>Solubility</b>	Soluble in DMSO (~20.8 mg/mL, ~45.3 mM). Insoluble in water [1] [5] [2].
<b>Storage</b>	Desiccate at -20°C (solid powder) [1] [5].

## Biological Activity and Key Characteristics

**BIX 02565** is characterized as a potent and selective inhibitor, though with noted off-target effects.

Property	Description
<b>Primary Target &amp; Potency</b>	Potent inhibitor of <b>Ribosomal S6 Kinase 2 (RSK2)</b> with an <b>IC<sub>50</sub> of 1.1 nM</b> [4] [6] [2].
<b>Selectivity</b>	Over 100-fold selective for RSK compared to a panel of 220+ kinases, with exceptions for <b>LRRK2 (IC<sub>50</sub> = 16 nM)</b> and <b>PRKD1 (IC<sub>50</sub> = 35 nM)</b> [7] [6].
<b>Off-Target Effects</b>	Inhibits various adrenergic receptors ( $\alpha$ 1A, $\alpha$ 1B, $\alpha$ 1D, $\alpha$ 2A, $\beta$ 2) and the imidazoline I2 receptor, which may influence cardiovascular tone and heart rate [1] [2].
<b>Primary Mechanism</b>	Inhibits RSK2, which phosphorylates and activates the <b>Na<sup>+</sup>/H<sup>+</sup> exchanger 1 (NHE1)</b> . This mechanism is significant in cardiac ischemia/reperfusion injury, where NHE1 overactivation leads to cellular damage [7].

## Experimental Applications and Protocols

**BIX 02565** has been used in research to investigate the role of RSK2 in disease models, particularly in cardioprotection.

- **In Vitro Cell-Based Assay (Intracellular pH Recovery)** [7]
  - **Purpose:** To measure serum-stimulated NHE1 activity in cells.
  - **Procedure:**
    - Culture H9C2 cells (rat heart-derived cell line) in 96-well plates and serum-starve them for 24 hours.
    - Load cells with 5  $\mu$ M BCECF-AM, a fluorescent pH-sensitive dye, for 30 minutes.
    - Wash cells and incubate with an acid-loading buffer containing 10 mM NH<sub>4</sub>Cl for 30 minutes. BIX02565 can be added during this step.
    - Stimulate cells with 10% Fetal Bovine Serum (FBS) during the last 10 minutes of acid loading.
    - Measure the rate of intracellular pH (pHi) recovery using a fluorescence-imaging plate reader (FLIPR). The rate of recovery indicates NHE1 activity.
- **Ex Vivo Model (Langendorff Perfused Mouse Heart)** [7]

- **Purpose:** To evaluate the protective effect of BIX02565 against cardiac ischemia/reperfusion (I/R) injury.
- **Procedure:**
  - Isolate hearts from mice and perfuse them in a Langendorff apparatus with a constant pressure of 80-85 mmHg.
  - After stabilization, subject the hearts to global, no-flow ischemia for 40 minutes.
  - Follow with reperfusion for 10-120 minutes.
  - Treat hearts with BIX02565 prior to the induction of ischemia.
  - **Measure:** Left Ventricular Developed Pressure (LVDP) as a key indicator of functional recovery.

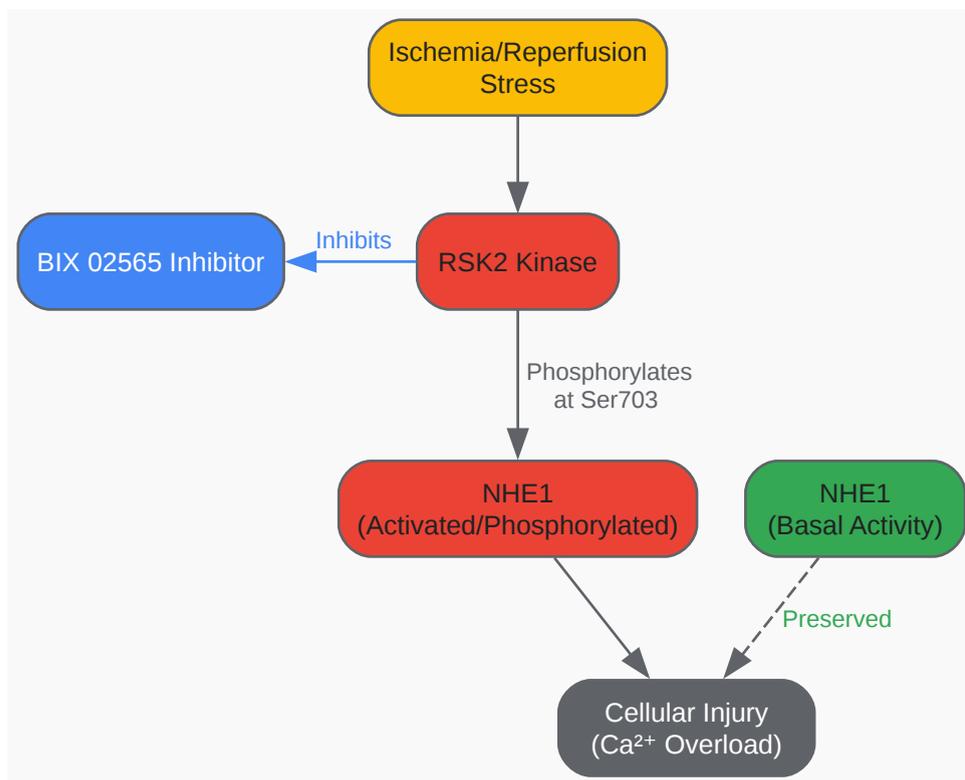
## Research Findings and Significance

Research using **BIX 02565** has helped clarify the role of RSK2 in specific disease pathways:

- **Cardioprotection:** Pretreatment with BIX02565 in mouse hearts significantly improved the recovery of left ventricular developed pressure after I/R injury. This protective effect was comparable to that seen in transgenic mice expressing a dominant-negative form of RSK, confirming that the benefit is achieved through RSK inhibition [7].
- **Selective Inhibition:** A key finding is that BIX02565 blunts **agonist-stimulated NHE1 activity** (e.g., by serum or Angiotensin II) without completely abolishing basal NHE1 activity. This selective inhibition is considered a potential advantage over direct NHE1 blockers, as preserving basal activity may be important for cell survival [7].
- **Chemoresistance:** One study reported that RSK2 activation promotes methotrexate resistance in gestational trophoblastic neoplasia by upregulating SOX8. The RSK2 inhibitor BIX02565 reduced SOX8 expression and enhanced methotrexate-induced cytotoxicity in vitro and in vivo, suggesting a potential therapeutic application [5].

## Signaling Pathway in Cardioprotection

The following diagram illustrates the core mechanism by which **BIX 02565** is understood to provide protection in cardiac ischemia/reperfusion models, based on the research findings:



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**BIX 02565** inhibits stress-activated RSK2, preventing harmful NHE1 overactivation while preserving its basal function.

## Important Research Considerations

When working with **BIX 02565**, please note:

- **Cardiovascular Effects:** In vivo studies in rats showed that BIX02565 can cause significant, dose-dependent decreases in **mean arterial pressure (MAP)** and **heart rate** [1] [6] [2]. These effects are likely due to its off-target activity on adrenergic receptors and must be considered when designing and interpreting animal experiments.
- **Tool Compound:** The observed off-target effects underscore that BIX02565 is primarily a **research tool compound**. Its use helps validate the role of RSK2 in biological processes, but conclusions should be supported by other methods, such as genetic knockdown/knockout [8].
- **Solubility and Storage:** Prepare stock solutions in DMSO and aliquot to avoid repeated freeze-thaw cycles. Store the powder and stock solutions at -20°C or below for long-term stability [1] [2].

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## References

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